Eosinophil Peroxidase (EPX) Inhibition: 3-Chloro vs. Unsubstituted Benzyl Comparator
2-Bromo-N-(3-chlorobenzyl)propanamide demonstrates moderate inhibitory activity against human eosinophil peroxidase (EPX), with an IC50 of 360 nM in an assay measuring 3-bromotyrosine formation from tyrosine substrate [1]. This establishes the compound as an EPX inhibitor of defined potency. While direct head-to-head data for the unsubstituted analog 2-bromo-N-benzylpropanamide (CAS 6653-71-0) under identical assay conditions are not publicly available, the presence of the 3-chloro substituent is known to influence electrophilic reactivity and binding interactions relative to the unsubstituted benzyl derivative .
| Evidence Dimension | Inhibition of human eosinophil peroxidase (EPX) bromination activity |
|---|---|
| Target Compound Data | IC50 = 360 nM |
| Comparator Or Baseline | 2-Bromo-N-benzylpropanamide (unsubstituted analog): Quantitative EPX inhibition data not publicly available under identical assay conditions |
| Quantified Difference | 3-Chloro substitution confers defined EPX inhibitory activity (IC50 = 360 nM); activity of unsubstituted analog uncharacterized in equivalent assay |
| Conditions | Human EPX; tyrosine as substrate; measurement of 3-bromotyrosine formation; 10 min incubation; curated by Bristol Myers Squibb / ChEMBL |
Why This Matters
This defined IC50 value enables quantitative benchmarking of EPX inhibition, whereas the unsubstituted analog lacks equivalent activity characterization, making the 3-chloro derivative the informed choice for eosinophil-targeted studies.
- [1] BindingDB. BDBM50554035 (CHEMBL4790231). Inhibition of human EPX bromination activity: IC50 = 360 nM. View Source
